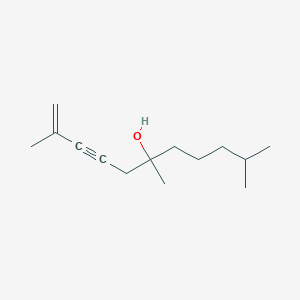
2,6,10-Trimethylundec-1-EN-3-YN-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is an organic compound with the molecular formula C14H24OThis compound is notable for its unique structure, which includes three methyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-1-EN-3-YN-6-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor, followed by a series of reactions to introduce the methyl groups and the hydroxyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Trimethylundec-1-EN-3-YN-6-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the alkyne group can produce an alkane .
Applications De Recherche Scientifique
2,6,10-Trimethylundec-1-EN-3-YN-6-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed reactions involving enynes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which 2,6,10-Trimethylundec-1-EN-3-YN-6-OL exerts its effects involves interactions with various molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The alkyne and alkene groups can participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethylundec-1-EN-3-OL: Similar structure but lacks the alkyne group.
2,6,10-Trimethylundec-1-YN-6-OL: Similar structure but lacks the alkene group.
2,6,10-Trimethylundec-1-EN-3-YN: Similar structure but lacks the hydroxyl group.
Uniqueness
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is unique due to the presence of both alkene and alkyne groups, along with a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
112128-03-7 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,6,10-trimethylundec-1-en-3-yn-6-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h13,15H,1,7,9-11H2,2-5H3 |
Clé InChI |
HABYUMVYJKEEAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)(CC#CC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
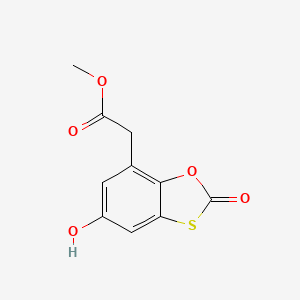
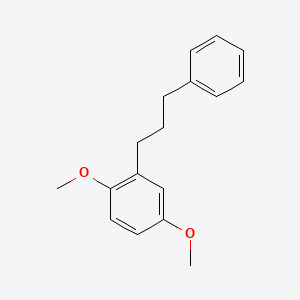

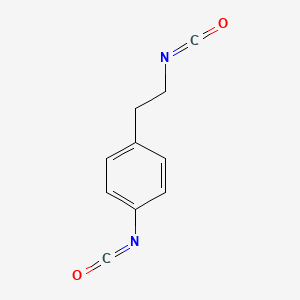
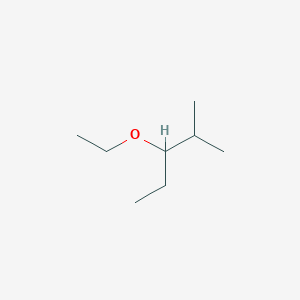
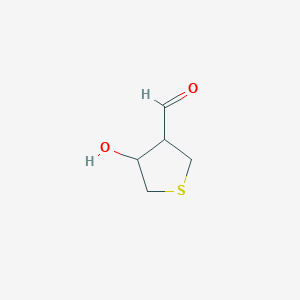
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)

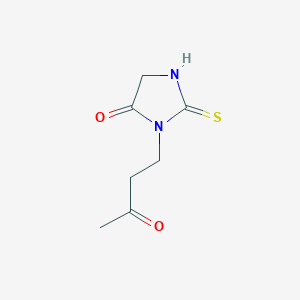
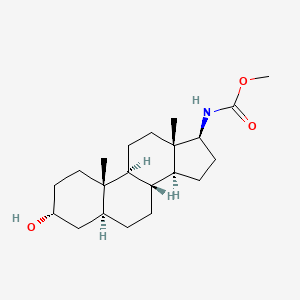
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)

